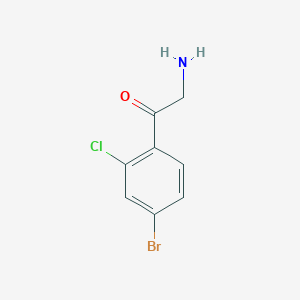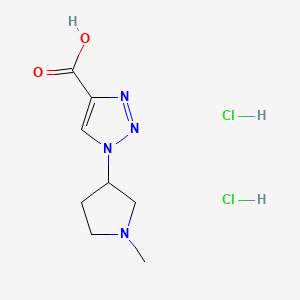
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazole ring, and a carboxylic acid group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multiple steps. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper (Cu(I)) under mild conditions. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates as electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-methylpyrrolidin-3-yl)methanamine dihydrochloride
- 1-(3-methyloxetan-3-yl)methanamine
- 1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride
Uniqueness
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is unique due to its combination of a pyrrolidine ring, a triazole ring, and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14Cl2N4O2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
1-(1-methylpyrrolidin-3-yl)triazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-11-3-2-6(4-11)12-5-7(8(13)14)9-10-12;;/h5-6H,2-4H2,1H3,(H,13,14);2*1H |
Clé InChI |
SKQHFWQZXXZYIS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)N2C=C(N=N2)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






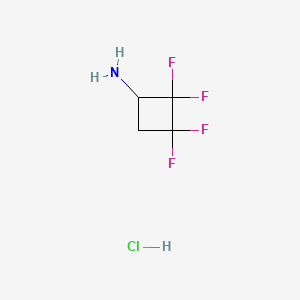
![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)

![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)

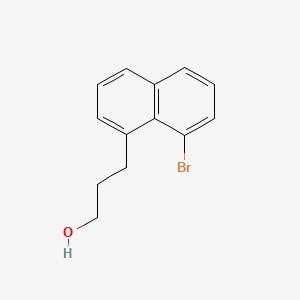
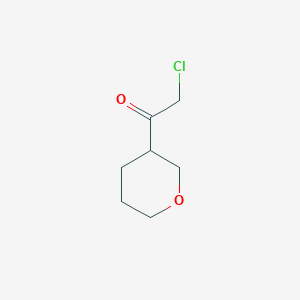
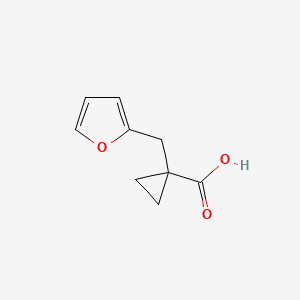
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
